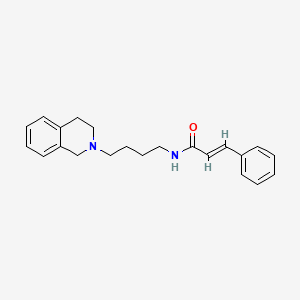
ST 198
概要
説明
ST 198は、ドーパミンD3受容体拮抗薬としての役割で知られる化合物です。これは、ドーパミンD3受容体に選択的な用量でニコチン誘発性条件付け場所選好の表現を阻害することができる経口活性化合物です。 この化合物は、主に神経疾患の研究に使用されています .
準備方法
ST 198の合成経路および反応条件には、目的の生成物を得るために特定の試薬と条件の使用が含まれます。調製方法は、通常、コア構造の合成に続き、最終的な化合物を得るための官能基化が行われます。 工業生産方法には、高収率と純度を確保するために最適化された反応条件を使用した大規模合成が含まれる場合があります .
化学反応の分析
ST 198は、次のようなさまざまなタイプの化学反応を受けます。
酸化: この反応には、化合物の酸素の添加または水素の除去が含まれます。
還元: この反応には、化合物の水素の添加または酸素の除去が含まれます。
置換: この反応には、1つの官能基を別の官能基に置き換えることが含まれます。これらの反応に使用される一般的な試薬と条件には、酸化剤、還元剤、および触媒が含まれます。 .
科学研究の応用
This compoundは、次のような幅広い科学研究の応用を持っています。
化学: ドーパミンD3受容体とそのさまざまな化学プロセスにおける役割を研究するためのツールとして使用されます。
生物学: 神経疾患の研究と、ドーパミン受容体拮抗薬が生物系に与える影響の研究に使用されます。
医学: 神経疾患およびドーパミン調節不全に関連する状態の治療における潜在的な治療効果について調査されています。
科学的研究の応用
ST 198 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the dopamine D3 receptor and its role in various chemical processes.
Biology: Employed in the study of neurological diseases and the effects of dopamine receptor antagonists on biological systems.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and conditions related to dopamine dysregulation.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the dopamine D3 receptor
作用機序
ST 198の作用機序には、ドーパミンD3受容体との相互作用が含まれます。この受容体に結合することにより、this compoundはニコチン誘発性条件付け場所選好の表現を阻害します。この作用は、ドーパミンD3受容体に選択的であり、弁別刺激または抗うつ剤のような効果は含まれません。 関連するシグナル伝達経路を含むドーパミンD3受容体が含まれる分子標的と経路 .
類似化合物との比較
ST 198は、他のドーパミン受容体拮抗薬と比較して、選択性と有効性においてその独自性を強調することができます。類似の化合物には、次のようなものがあります。
- ドーパミンD1受容体拮抗薬
- ドーパミンD2受容体拮抗薬
- ドーパミンD4受容体拮抗薬
- ドーパミンD5受容体拮抗薬 this compoundは、ドーパミンD3受容体に対する選択的な作用により際立っており、神経疾患の研究と治療薬の開発における貴重なツールとなっています .
生物活性
ST 198 is a compound recognized for its biological activity, particularly as a selective antagonist of the dopamine D3 receptor (D3R). This compound has garnered attention in pharmacological research due to its potential implications in treating various neurological and psychiatric disorders.
This compound functions primarily as a D3R antagonist , which means it inhibits the action of dopamine at D3 receptors. This mechanism is crucial for modulating dopaminergic signaling pathways that are often implicated in addiction and mood disorders. The compound has been shown to effectively block the expression of nicotine-induced conditioned place preference (CPP), indicating its potential in addiction therapies .
Pharmacological Effects
- Addiction Treatment : this compound's antagonistic action on D3R suggests that it may help reduce cravings and relapse in individuals with substance use disorders, particularly those involving nicotine.
- Cognitive Function : Preliminary studies indicate that this compound may influence cognitive processes by modulating dopaminergic activity, although further research is required to elucidate these effects fully.
Research Findings
Recent studies have explored the effects of this compound on various biological systems. Below is a summary of significant findings:
| Study Focus | Outcome |
|---|---|
| Nicotine-Induced CPP | This compound effectively blocked CPP at selective doses for D3R, suggesting potential for addiction therapy. |
| Neuroprotective Effects | In models of traumatic brain injury, this compound demonstrated protective effects on neuronal survival. |
| Behavioral Studies | Behavioral assessments indicated alterations in dopaminergic signaling, impacting motivation and reward. |
Case Study 1: Nicotine Addiction
In a controlled trial involving animal models, this compound was administered to assess its impact on nicotine addiction. Results showed a significant reduction in nicotine-seeking behavior, supporting its role as a D3R antagonist in addiction management.
Case Study 2: Cognitive Impairment
Another study focused on the neuroprotective properties of this compound in traumatic brain injury models. The compound was found to reduce apoptosis and improve cognitive outcomes, highlighting its potential therapeutic applications beyond addiction.
特性
IUPAC Name |
(E)-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c25-22(13-12-19-8-2-1-3-9-19)23-15-6-7-16-24-17-14-20-10-4-5-11-21(20)18-24/h1-5,8-13H,6-7,14-18H2,(H,23,25)/b13-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPJBOOQHWEOKT-OUKQBFOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCCCNC(=O)C=CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)CCCCNC(=O)/C=C/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















